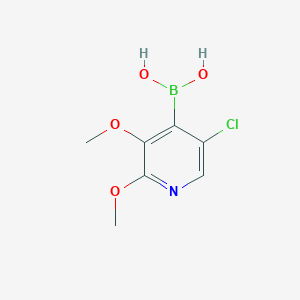
5-Chloro-2,3-dimethoxypyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethoxypyridine-4-boronic acid is a chemical compound with the molecular formula C7H9BClNO4 . It is used extensively in scientific research due to its unique structure, which allows for diverse applications, including catalysis, drug synthesis, and material science investigations.
Synthesis Analysis
The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a boronic acid group at the 4-position, a chlorine atom at the 5-position, and methoxy groups at the 2 and 3 positions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, which are commonly used in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 217.42 . The compound should be stored in an inert atmosphere and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Material Synthesis
5-Chloro-2,3-dimethoxypyridine-4-boronic acid plays a significant role in crystal engineering, as demonstrated by the synthesis of new crystal structures of salts containing pyridineboronic acid with chlorometallate. These structures exhibit a variety of forms, including mononuclear square planar, dimeric square-pyramidal, and polymeric square-pyramidal, showcasing the compound's versatility in creating diverse hydrogen bond networks and contributing to the field of material science (Yahsi, Gungor, & Kara, 2015).
Synthesis of Arylpyridine Derivatives
The compound is also crucial in the regio- and atropselective synthesis of ortho-phenyl substituted arylpyridine derivatives, leveraging Suzuki–Miyaura cross-coupling reactions. This process highlights its importance in synthesizing biarylated products and atropisomers, contributing to the development of chiral entities and the study of stereochemistry in organic synthesis (Pomarański et al., 2019).
Electrochemical Applications
In electrochemical applications, boron-doped diamond films, which may involve boronic acid derivatives, demonstrate the influence of the sp3/sp2 carbon ratio on the oxidative removal of pollutants. This research provides insights into the environmental applications of boronic acid derivatives, showcasing their potential in water treatment and purification technologies (Souza et al., 2016).
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives like this compound, catalyze highly enantioselective aza-Michael additions. This catalytic activity opens new avenues for synthesizing densely functionalized cyclohexanes, further emphasizing the role of boronic acids in facilitating organic transformations and synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives highlight their potential in analytical chemistry. The interaction of these compounds with aniline in alcohols, showing negative deviations from the Stern–Volmer equation, points to their utility in studying conformational changes and the dynamics of molecular interactions (Geethanjali et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2,3-dimethoxypyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in an aqueous environment and can be influenced by factors such as temperature, pH, and the presence of other chemical species . .
Eigenschaften
IUPAC Name |
(5-chloro-2,3-dimethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFBXDQPYQISEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1Cl)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)
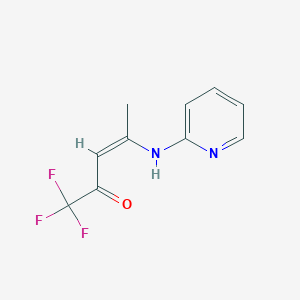

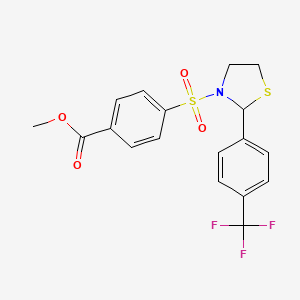


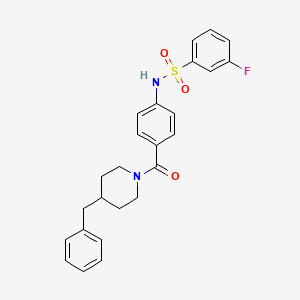
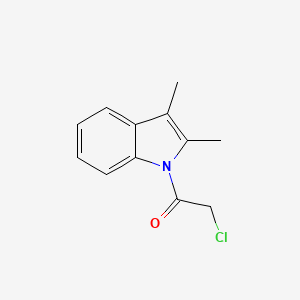

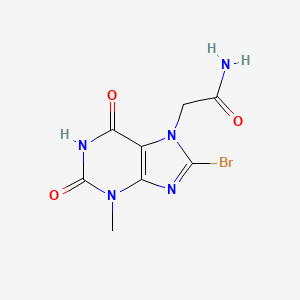
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2979181.png)